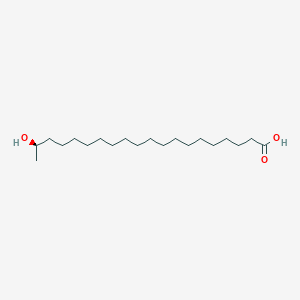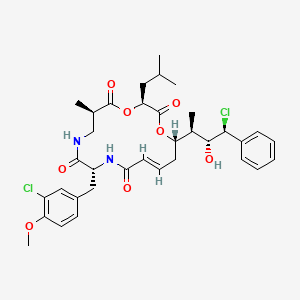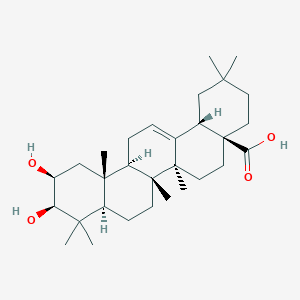
3-alpha-O-acetyl-alpha-boswellic acid
Übersicht
Beschreibung
3-alpha-O-acetyl-alpha-boswellic acid is a pentacyclic triterpenoid derived from the resin of the Boswellia tree, known for its anti-inflammatory and anticancer properties. Its utility stems from the ability to modify key biochemical pathways involved in chronic diseases.
Synthesis Analysis
The synthesis of boswellic acids, including this compound, often involves modification at the C3-OH and C24-CO2H functional groups to enhance biological activity. The synthesis pathways are designed to yield analogs with improved anticancer and anti-inflammatory activities, focusing on modifications that can increase the therapeutic potential of these compounds (Hussain et al., 2017).
Molecular Structure Analysis
Boswellic acids' structure-activity relationships (SAR) indicate that modifications, especially at the C-24 amide and amino derivatives, show increased biological activity. The molecular structure plays a crucial role in the compound's ability to interact with biological targets, influencing its anticancer and anti-inflammatory efficacy (Hussain et al., 2017).
Chemical Reactions and Properties
This compound participates in various biochemical reactions, including the inhibition of 5-lipoxygenase and human leukocyte elastase, which are critical in the inflammatory process. Its chemical properties enable the modulation of immune responses and potentially the inhibition of cancer cell proliferation.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, influence its bioavailability and therapeutic efficiency. These properties are considered in the formulation of boswellic acid for clinical use, aiming to enhance its absorption and effectiveness in the human body.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of this compound with biological molecules are central to its therapeutic applications. Its ability to form conjugates with other anticancer drugs can synergistically enhance anticancer effects, highlighting its potential in drug development and therapy optimization (Hussain et al., 2017).
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells
3-alpha-O-acetyl-alpha-boswellic acid has been found to exhibit significant anti-cancer properties. It inhibits the growth of chemotherapy-resistant human PC-3 prostate cancer cells both in vitro and in vivo. This is achieved through the induction of apoptosis, as demonstrated by the activation of caspase 3 and DNA fragmentation in the cancer cells (Büchele et al., 2006).
Anti-Inflammatory and Immunomodulatory Effects
Boswellic acids, including this compound, show effectiveness in treating inflammatory disorders. They act as leukotriene inhibitors, which are crucial in the body's inflammatory response. Boswellic acids have been reported to be effective in conditions like arthritis, asthma, and Chron's disease (Singh et al., 2008).
NMR Spectroscopy for Structural Analysis
The compound has been subject to detailed NMR spectroscopic analysis, which aids in understanding its chemical structure and potential pharmacological actions. This detailed analysis is crucial for the development of effective therapeutic agents based on this compound (Belsner et al., 2003).
Inhibition of Topoisomerases in Cancer Treatment
This compound has been identified as a novel inhibitor of human topoisomerases I and IIalpha. These enzymes are crucial for DNA replication and are targeted in cancer therapy. The compound's ability to inhibit these enzymes suggests its potential utility in cancer treatment (Syrovets et al., 2000).
Anti-Proliferative and Apoptotic Effects on Liver Cancer Cells
This compound has shown anti-proliferative and apoptotic effects on liver cancer Hep G2 cells. It induces apoptosis through a pathway dependent on caspase-8 activation, highlighting its potential as a chemopreventive agent for liver cancer (Liu et al., 2002).
Modulation of Platelet Aggregation
Boswellic acids, including this compound, can modulate calcium mobilization and aggregation in human platelets. This suggests potential implications for the use of these compounds in conditions related to abnormal platelet aggregation (Siemoneit et al., 2017).
Wirkmechanismus
Acetyl-alpha-boswellic Acid: A Comprehensive Review of Its Mechanism of Action
Acetyl-alpha-boswellic acid, also known as 3-alpha-O-acetyl-alpha-boswellic acid or BIO9XQ683U, is a pentacyclic triterpene derived from the gum resin of Boswellia serrata . This compound has attracted significant interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in several biochemical pathways. The modulation of reactive oxygen species (ROS) formation and the resulting endoplasmic reticulum stress is central to acetyl-alpha-boswellic acid’s molecular and cellular anticancer activities since it modifies transcription, epigenetics factors, and signal transduction .
Pharmacokinetics
The therapeutic use of acetyl-alpha-boswellic acid is greatly hindered by its poor pharmacokinetic properties . Strategies that facilitate the oral absorption and distribution of acetyl-alpha-boswellic acid could lead to a safe and more effective use of this compound .
Result of Action
The cytotoxic action of acetyl-alpha-boswellic acid against cancer cells has been demonstrated in numerous studies in vitro and in vivo, proving its effectiveness in the prevention and treatment of a variety of cancers . It has also been found to have anti-aging and other neurological effects, suggesting its potential for the treatment of neurological diseases .
Eigenschaften
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23+,24+,25+,28+,29+,30+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWGZKRQDHPFCZ-OBHGTAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H]([C@@]1(C)C(=O)O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569721 | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89913-60-0 | |
| Record name | Acetyl-alpha-boswellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089913600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL-.ALPHA.-BOSWELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO9XQ683U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key molecular targets of Acetyl-alpha-boswellic acid and how does it affect them?
A1: Acetyl-alpha-boswellic acid (AαBA), also known as 3-alpha-O-acetyl-alpha-boswellic acid, has been shown to directly target IκB kinases (IKKs), specifically inhibiting their phosphorylation activity []. This inhibition prevents the degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKs, AαBA prevents NF-κB activation and its translocation to the nucleus, ultimately suppressing the expression of pro-inflammatory cytokines like TNF-α [].
Q2: Does Acetyl-alpha-boswellic acid exhibit any anti-tumor activity?
A2: Research suggests that a Boswellia carterii extract containing AαBA can suppress T cell function []. While the exact mechanisms remain unclear, this finding points towards potential applications in modulating immune responses, which could be relevant in cancer immunotherapy. Additionally, studies highlight the anti-tumor potential of β-boswellic acids, closely related to AαBA, demonstrating significant inhibition of tumor promotion in mouse skin models [].
Q3: What is the structural characterization of Acetyl-alpha-boswellic acid?
A3: While the provided abstracts don't explicitly detail the molecular formula and weight of AαBA, they confirm its identity as a pentacyclic triterpenoid []. For precise structural data, refer to chemical databases or publications dedicated to the isolation and characterization of this compound.
Q4: Are there any known methods to synthesize Acetyl-alpha-boswellic acid?
A4: Yes, 3α-acetyl-11-keto-alpha-boswellic acid, a closely related compound, can be synthesized using a radical-type reaction involving bromine and AαBA isolated from the oleo-gum-resin of Boswellia carterii []. This suggests potential synthetic routes for AαBA could be explored using similar chemical approaches.
Q5: What analytical techniques are commonly employed to characterize and quantify Acetyl-alpha-boswellic acid?
A5: Although the provided research doesn't delve into specific analytical methods for AαBA, chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and purification of boswellic acids []. Coupled with spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), researchers can accurately identify and quantify these compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R)-1,6,11-trihydroxy-8-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1254355.png)
![2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1254357.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254358.png)


![2-Amino-3-[(2-iodoacetyl)amino]propanoic acid](/img/structure/B1254365.png)


![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)


